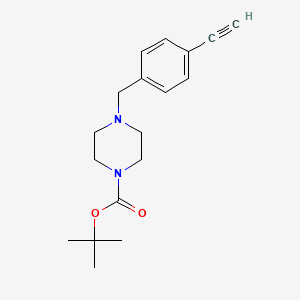
Tert-butyl 4-(4-ethynylbenzyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-(4-ethynylbenzyl)piperazine-1-carboxylate: is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of various therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(4-ethynylbenzyl)piperazine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperazine and 4-ethynylbenzyl bromide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.
Protection of Piperazine: The piperazine ring is protected using tert-butyl chloroformate to form the tert-butyl carbamate derivative.
Coupling Reaction: The protected piperazine is then coupled with 4-ethynylbenzyl bromide under suitable conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethynyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the piperazine ring or the ethynyl group, resulting in the formation of reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethynyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives with functional groups such as carbonyl or hydroxyl groups.
Reduction: Reduced products with saturated or partially saturated piperazine rings.
Substitution: Substituted derivatives with various functional groups replacing the ethynyl group.
Scientific Research Applications
Chemistry:
Building Block: The compound serves as a valuable building block in organic synthesis for the preparation of more complex molecules.
Catalysis: It can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the process.
Biology:
Biological Probes: The compound can be used as a probe in biological studies to investigate the function of specific proteins or enzymes.
Drug Development:
Medicine:
Therapeutic Agents: The compound’s unique structure makes it a candidate for the development of therapeutic agents for various diseases, including cancer and neurological disorders.
Diagnostic Tools: It can be used in the development of diagnostic tools for the detection of specific biomarkers.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Chemical Manufacturing: It can be employed in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of tert-butyl 4-(4-ethynylbenzyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, modulating their activity and leading to various biological effects. The presence of the piperazine ring and the ethynylbenzyl group allows for specific interactions with target molecules, enhancing the compound’s efficacy and selectivity.
Comparison with Similar Compounds
- Tert-butyl 4-(4-bromobenzyl)piperazine-1-carboxylate
- Tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
Comparison:
- Tert-butyl 4-(4-ethynylbenzyl)piperazine-1-carboxylate is unique due to the presence of the ethynyl group, which imparts distinct chemical properties and reactivity.
- Tert-butyl 4-(4-bromobenzyl)piperazine-1-carboxylate contains a bromine atom, making it more reactive in substitution reactions.
- Tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate has an amino group, which can participate in various coupling reactions.
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate features an ethoxy group, influencing its solubility and reactivity.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C18H24N2O2 |
|---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
tert-butyl 4-[(4-ethynylphenyl)methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C18H24N2O2/c1-5-15-6-8-16(9-7-15)14-19-10-12-20(13-11-19)17(21)22-18(2,3)4/h1,6-9H,10-14H2,2-4H3 |
InChI Key |
MDOGQOLNIUFMSE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=C(C=C2)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


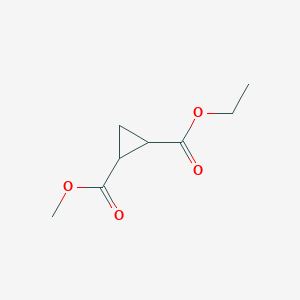
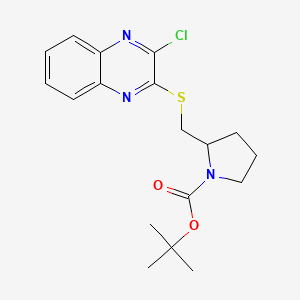
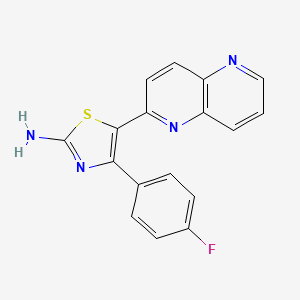
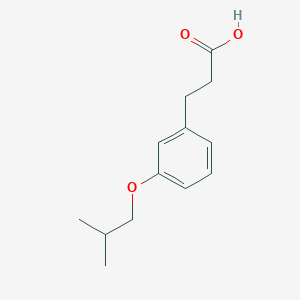
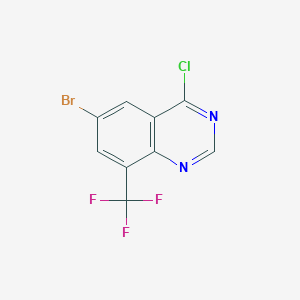
![3-[3-(5-Fluoropyridin-2-yl)furan-2-yl]benzonitrile](/img/structure/B13981572.png)
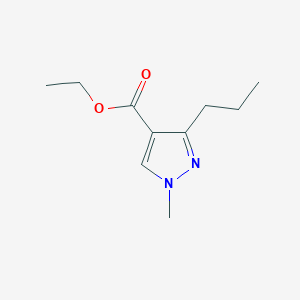
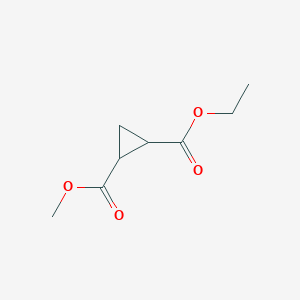
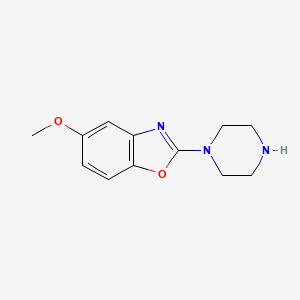
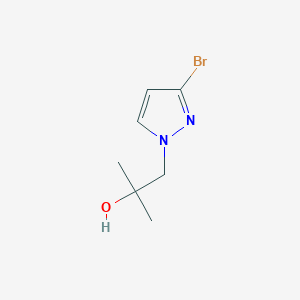
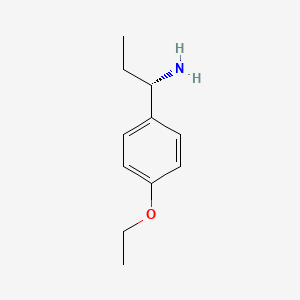
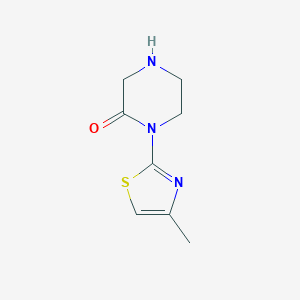
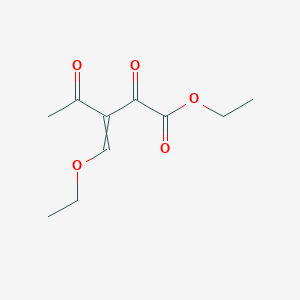
![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-benzo[d]imidazole](/img/structure/B13981614.png)
